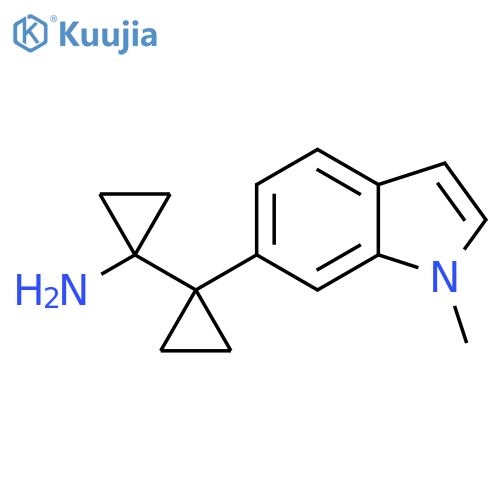Cas no 2228252-82-0 (1-1-(1-methyl-1H-indol-6-yl)cyclopropylcyclopropan-1-amine)

1-1-(1-methyl-1H-indol-6-yl)cyclopropylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-1-(1-methyl-1H-indol-6-yl)cyclopropylcyclopropan-1-amine
- 1-[1-(1-methyl-1H-indol-6-yl)cyclopropyl]cyclopropan-1-amine
- 2228252-82-0
- EN300-1810068
-
- インチ: 1S/C15H18N2/c1-17-9-4-11-2-3-12(10-13(11)17)14(5-6-14)15(16)7-8-15/h2-4,9-10H,5-8,16H2,1H3
- InChIKey: AGGRUCJDPZOORS-UHFFFAOYSA-N
- ほほえんだ: NC1(CC1)C1(C2=CC=C3C=CN(C)C3=C2)CC1
計算された属性
- せいみつぶんしりょう: 226.146998583g/mol
- どういたいしつりょう: 226.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 31Ų
1-1-(1-methyl-1H-indol-6-yl)cyclopropylcyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1810068-2.5g |
1-[1-(1-methyl-1H-indol-6-yl)cyclopropyl]cyclopropan-1-amine |
2228252-82-0 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1810068-5.0g |
1-[1-(1-methyl-1H-indol-6-yl)cyclopropyl]cyclopropan-1-amine |
2228252-82-0 | 5g |
$3687.0 | 2023-06-03 | ||
| Enamine | EN300-1810068-10g |
1-[1-(1-methyl-1H-indol-6-yl)cyclopropyl]cyclopropan-1-amine |
2228252-82-0 | 10g |
$5467.0 | 2023-09-19 | ||
| Enamine | EN300-1810068-1g |
1-[1-(1-methyl-1H-indol-6-yl)cyclopropyl]cyclopropan-1-amine |
2228252-82-0 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1810068-1.0g |
1-[1-(1-methyl-1H-indol-6-yl)cyclopropyl]cyclopropan-1-amine |
2228252-82-0 | 1g |
$1272.0 | 2023-06-03 | ||
| Enamine | EN300-1810068-0.25g |
1-[1-(1-methyl-1H-indol-6-yl)cyclopropyl]cyclopropan-1-amine |
2228252-82-0 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1810068-0.05g |
1-[1-(1-methyl-1H-indol-6-yl)cyclopropyl]cyclopropan-1-amine |
2228252-82-0 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1810068-0.1g |
1-[1-(1-methyl-1H-indol-6-yl)cyclopropyl]cyclopropan-1-amine |
2228252-82-0 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1810068-0.5g |
1-[1-(1-methyl-1H-indol-6-yl)cyclopropyl]cyclopropan-1-amine |
2228252-82-0 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1810068-10.0g |
1-[1-(1-methyl-1H-indol-6-yl)cyclopropyl]cyclopropan-1-amine |
2228252-82-0 | 10g |
$5467.0 | 2023-06-03 |
1-1-(1-methyl-1H-indol-6-yl)cyclopropylcyclopropan-1-amine 関連文献
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
1-1-(1-methyl-1H-indol-6-yl)cyclopropylcyclopropan-1-amineに関する追加情報
1-1-(1-Methyl-1H-indol-6-yl)cyclopropylcyclopropan-1-amine: A Comprehensive Overview
The compound 1-1-(1-Methyl-1H-indol-6-yl)cyclopropylcyclopropan-1-amine (CAS No. 2228252-82-0) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopropyl group with a substituted indole moiety, making it a subject of interest for researchers exploring novel chemical entities. The molecule's cyclopropane ring and indole derivative components contribute to its distinctive chemical properties and reactivity.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as transition metal-catalyzed cross-coupling reactions and directed metallation techniques. These methods have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery. The indole derivative in the molecule is particularly notable due to its ability to engage in diverse non-covalent interactions, which are crucial for bioactivity in pharmaceutical contexts.
One of the most promising applications of 1-methylindole derivatives lies in their potential as scaffolds for drug design. The compound's cyclopropyl group introduces strain and rigidity into the structure, which can enhance binding affinity to target proteins. Recent studies have demonstrated that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), making it a valuable lead compound for developing new therapeutics. Additionally, its ability to modulate enzyme activity has positioned it as a candidate for enzyme inhibitors in oncology and neurodegenerative diseases.
The synthesis of this compound involves a multi-step process that begins with the preparation of the indole derivative. The introduction of the methyl group at position 6 of the indole ring is critical for achieving the desired regioselectivity. Subsequent coupling reactions with cyclopropane precursors are facilitated by palladium catalysts, ensuring high efficiency and selectivity. This approach not only underscores the importance of transition metal catalysis in modern organic synthesis but also highlights the molecule's suitability for large-scale production under industrial conditions.
From a structural standpoint, the molecule's cyclopropane ring contributes significantly to its electronic properties. The strained ring system enhances reactivity, making it an attractive substrate for further functionalization. Researchers have explored various post-synthesis modifications, including alkylation and acylation, to diversify its chemical profile and expand its application scope. These modifications have led to derivatives with improved pharmacokinetic properties, such as enhanced solubility and bioavailability.
In terms of spectroscopic analysis, this compound has been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses confirm the molecule's structure and provide insights into its conformational flexibility. The integration of computational chemistry tools has further augmented our understanding of its electronic structure and potential interactions with biological targets.
Looking ahead, the development of novel synthetic routes for this compound remains an active area of research. Scientists are exploring alternative catalysts and reaction conditions to optimize synthesis efficiency while minimizing environmental impact. Moreover, ongoing studies aim to elucidate the molecular mechanisms underlying its bioactivity, which could pave the way for its use in treating various diseases.
In conclusion, 1-methylindole derivatives like CAS No. 2228252-82-0 represent a fascinating class of compounds with immense potential in drug discovery and materials science. Their unique structural features and versatile reactivity make them invaluable tools for advancing chemical research. As our understanding of their properties continues to grow, so too does their promise as innovative solutions to complex scientific challenges.
2228252-82-0 (1-1-(1-methyl-1H-indol-6-yl)cyclopropylcyclopropan-1-amine) 関連製品
- 1806305-26-9(4-Difluoromethoxy-3-fluorothiophenol)
- 34750-23-7(ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate)
- 400065-46-5(1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol)
- 1181309-51-2(1-(3-Chloro-4-methyl-phenyl)-pyrrolidin-3-ylamine)
- 1797601-67-2(1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea)
- 1805340-22-0(Ethyl 5-amino-2-(difluoromethyl)-3-fluoropyridine-4-acetate)
- 952983-68-5(5-chloro-2-methoxy-N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
- 70415-59-7(3-(Methylnitrosoamino)-1-propanol)
- 1823271-74-4(6-(2-Methoxyphenyl)-1-oxa-6-azaspiro2.5octane)
- 2416229-24-6(2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid)




